molecular formula C11H8N2O B2614801 Pyridin-2-yl(pyridin-4-yl)methanone CAS No. 56970-92-4

Pyridin-2-yl(pyridin-4-yl)methanone

Cat. No.: B2614801
CAS No.: 56970-92-4
M. Wt: 184.198
InChI Key: PAMJMJCMSLYAJU-UHFFFAOYSA-N
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Description

Pyridin-2-yl(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.198. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystal Analysis

Crystal and Molecular Structure Analysis Pyridin-2-yl(pyridin-4-yl)methanone and its derivatives have been extensively studied for their crystal and molecular structures. For instance, a specific compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was characterized using spectroscopy and X-ray diffraction (XRD), revealing intricate molecular structures and intermolecular interactions like hydrogen bonds (Lakshminarayana et al., 2009). Similarly, 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone showcased unique molecular geometry, with the substituents at the indolizine unit being distinctly twisted and the crystal structure lacking classical hydrogen bonds (Kloubert et al., 2012).

Chemistry and Synthesis

Chemical Synthesis and Applications The compounds involving this compound are not just structurally intriguing but also significant in chemical synthesis. For instance, a series of compounds, namely (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, were synthesized and exhibited notable antimicrobial activity, particularly when containing a methoxy group (Kumar et al., 2012). In another study, the synthesis of complexes [Mo(CO)4(L2-N,N')] with 1-methylimidazol-2-yl(pyridin-2-yl)methanone as ligands was explored to understand the coordination characteristics of these bidentate nitrogen-donor ligands (Batten et al., 2006).

Catalysis and Chemical Reactions

Catalysis and Reaction Mechanisms Compounds with this compound framework have been pivotal in catalysis and understanding reaction mechanisms. For instance, the synthesis of Zinc complexes with multidentate nitrogen ligands was reported to produce new catalysts for Aldol reactions, mimicking the active site of zinc-dependent class II aldolases (Darbre et al., 2002). Similarly, a catalyst-free, one-pot synthesis of polysubstituted furans was achieved using a multicomponent reaction involving this compound derivatives, showcasing an efficient heterocyclization approach (Damavandi et al., 2012).

Mechanism of Action

Target of Action

Pyridin-2-yl(pyridin-4-yl)methanone is primarily targeted towards protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial for regulating a variety of cellular processes, including cell division, metabolism, and signal transduction .

Mode of Action

The interaction of this compound with its protein kinase targets results in the inhibition of these enzymes . This inhibition occurs due to the compound’s ability to bind to the active site of the kinase, thereby preventing the enzyme from phosphorylating its substrates .

Biochemical Pathways

The inhibition of protein kinases by this compound affects multiple biochemical pathways. These pathways are primarily involved in cell division and signal transduction . The downstream effects of this inhibition can lead to the arrest of cell division and the disruption of signal transduction pathways, which can ultimately result in cell death .

Pharmacokinetics

The bioavailability of the compound is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of protein kinase activity. This can lead to the disruption of cellular processes regulated by these enzymes, including cell division and signal transduction . At the cellular level, this can result in cell cycle arrest and apoptosis, or programmed cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells

Properties

IUPAC Name

pyridin-2-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMJMJCMSLYAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56970-92-4
Record name 2-Pyridinyl(4-pyridinyl)methanone
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